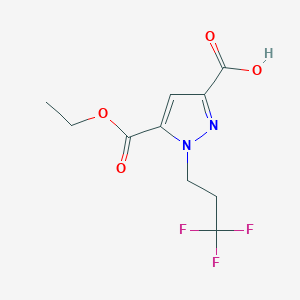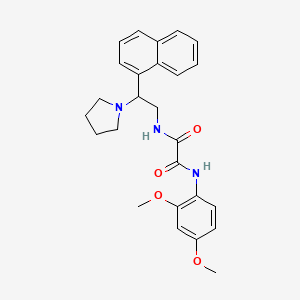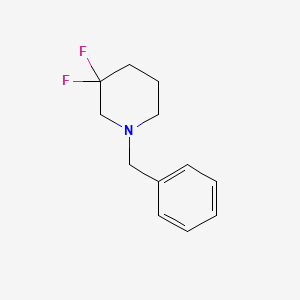
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrolidine derivative that belongs to the class of pyrimidine-containing molecules.
作用机制
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate exerts its effects through various mechanisms. One of the main mechanisms of action is the inhibition of pyruvate kinase M2 (PKM2) which is involved in the Warburg effect. The Warburg effect is a metabolic reprogramming process that is essential for cancer cell survival. Inhibition of PKM2 by (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate leads to the inhibition of cancer cell growth. Another mechanism of action is the activation of the AMP-activated protein kinase (AMPK) pathway which leads to improved glucose tolerance and insulin sensitivity in diabetic animal models.
Biochemical and Physiological Effects:
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has various biochemical and physiological effects. Some of the effects are:
1. Inhibition of cancer cell growth by targeting PKM2.
2. Reduction of amyloid-beta (Aβ) plaques and improvement of cognitive function in Alzheimer's disease (AD) animal models.
3. Improvement of glucose tolerance and insulin sensitivity in diabetic animal models by activating the AMPK pathway.
实验室实验的优点和局限性
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several advantages and limitations for lab experiments. Some of the advantages are:
1. The compound has been extensively studied for its potential applications in various fields.
2. The synthesis method is well-established and can be easily reproduced.
3. The compound has shown promising results in animal models.
Some of the limitations are:
1. The compound is still in the preclinical stage and has not been tested in humans.
2. The compound has not been extensively studied for its potential side effects.
3. The compound is expensive and may not be accessible to all researchers.
未来方向
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several potential future directions. Some of the future directions are:
1. Clinical Trials: The compound has shown promising results in animal models and may be tested in clinical trials for its potential applications in cancer, Alzheimer's disease, and diabetes.
2. Structural Modification: The structure of (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate may be modified to improve its potency and selectivity.
3. Combination Therapy: The compound may be used in combination with other drugs to improve its efficacy and reduce potential side effects.
4. Mechanistic Studies: Further mechanistic studies may be conducted to better understand the mode of action of the compound.
5. Toxicity Studies: Toxicity studies may be conducted to determine the potential side effects of the compound.
合成方法
The synthesis of (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves several steps. The first step involves the protection of the amino group of pyrrolidine with tert-butyloxycarbonyl (BOC) to form BOC-pyrrolidine. The second step involves the coupling of BOC-pyrrolidine with 4-chloro-5-methylpyrimidine-2-ol in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form BOC-protected (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine. The third step involves the deprotection of BOC group using trifluoroacetic acid (TFA) to form (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine. The final step involves the coupling of (4-chloro-5-methylpyrimidin-2-yl)oxy-pyrrolidine with tert-butyl 3-bromopyruvate in the presence of a base such as potassium carbonate (K2CO3) to form (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate.
科学研究应用
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields. Some of the scientific research applications of this compound are:
1. Cancer Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to inhibit the growth of cancer cells by targeting the enzyme pyruvate kinase M2 (PKM2) which is overexpressed in cancer cells. PKM2 is involved in the Warburg effect, a metabolic reprogramming process that is essential for cancer cell survival. Inhibition of PKM2 by (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate leads to the inhibition of cancer cell growth.
2. Alzheimer's Disease Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to improve cognitive function in Alzheimer's disease (AD) animal models. AD is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain which leads to cognitive impairment. (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to reduce Aβ plaques and improve cognitive function in AD animal models.
3. Diabetes Research: (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Diabetes is characterized by high blood glucose levels and insulin resistance. (R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has been shown to activate the AMP-activated protein kinase (AMPK) pathway which leads to improved glucose tolerance and insulin sensitivity.
属性
IUPAC Name |
tert-butyl (3R)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWINDAUYBILPGN-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 3-((4-chloro-5-methylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2943088.png)
![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-isopropyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2943090.png)

![4-[(Cyclopentylamino)methyl]benzoic acid](/img/structure/B2943093.png)
![4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline](/img/structure/B2943096.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2943099.png)
![2-Methyl-4-(4-pyridazin-3-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2943100.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2943101.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2,6-difluorobenzene-1-sulfonamide](/img/structure/B2943105.png)

